molecular formula C11H11NO3 B2691082 6-ethoxy-1H-indole-2-carboxylic acid CAS No. 103989-09-9

6-ethoxy-1H-indole-2-carboxylic acid

Cat. No.: B2691082
CAS No.: 103989-09-9
M. Wt: 205.213
InChI Key: RIDHVMSRVAXQTA-UHFFFAOYSA-N
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Description

6-Ethoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C11H11NO3. It belongs to the indole family, which is a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by an indole core substituted with an ethoxy group at the 6-position and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-1H-indole-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with an indole derivative.

    Carboxylation: The carboxylic acid group at the 2-position can be introduced via a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, aldehydes, and other reduced forms.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

6-Ethoxy-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1H-indole-2-carboxylic acid: Similar structure with a methoxy group instead of an ethoxy group.

    6-Amino-1H-indole-2-carboxylic acid: Contains an amino group at the 6-position.

    6-Hydroxy-1H-indole-2-carboxylic acid: Features a hydroxy group at the 6-position.

Uniqueness

6-Ethoxy-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethoxy group at the 6-position can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-ethoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-8-4-3-7-5-10(11(13)14)12-9(7)6-8/h3-6,12H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDHVMSRVAXQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103989-09-9
Record name 6-ethoxy-1H-indole-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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